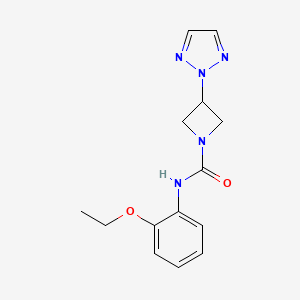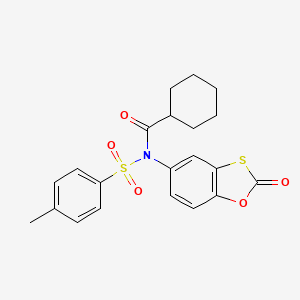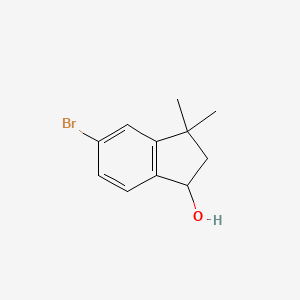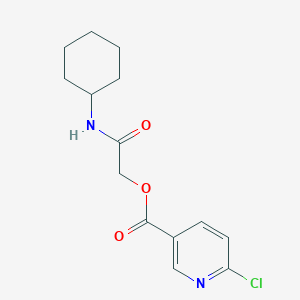
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and structure.
Mode of Action
This interaction can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s potential to inhibit tubulin polymerization suggests it may affect the cell cycle, particularly the transition from G2 to M phase . This can lead to apoptosis, or programmed cell death, as the cell is unable to complete division .
Pharmacokinetics
Its molecular weight of 26334 suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a melting point of 167.41°C and a boiling point of 473.3°C at 760 mmHg , which may influence its stability and solubility.
Result of Action
The potential inhibition of tubulin polymerization by (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine could lead to cell cycle arrest and subsequent apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH and composition of the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-pyrazol-4-yl)methanamine: Similar in structure but lacks the phenyl group at the 3-position.
(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar but lacks the benzyl group at the 1-position.
Uniqueness
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both benzyl and phenyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature contributes to its potential therapeutic applications and distinguishes it from other pyrazole derivatives .
Properties
IUPAC Name |
(1-benzyl-3-phenylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-11-16-13-20(12-14-7-3-1-4-8-14)19-17(16)15-9-5-2-6-10-15/h1-10,13H,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIXZRBUSDMNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2749082.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)
![methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2749085.png)
![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)






![1-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA](/img/structure/B2749100.png)

